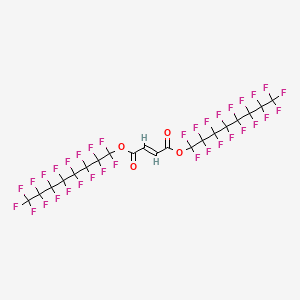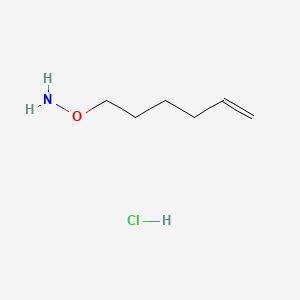![molecular formula C12H9ClFNO2S B13711721 3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide is a biphenyl derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of two benzene rings connected by a single bond, with chlorine and fluorine substituents on the rings, and a sulfonamide group attached to one of the benzene rings. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds between two aromatic rings. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents such as dioxane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes selecting appropriate catalysts, bases, and solvents, as well as controlling reaction temperature and time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents on the benzene rings can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and activate it for coupling.
Solvents: Dioxane, toluene, or other organic solvents that provide a suitable medium for the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation or reduction reactions can produce oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and interfere with their function .
Comparación Con Compuestos Similares
Similar Compounds
3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Another biphenyl derivative with similar substituents but different functional groups.
3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid: A compound with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a valuable intermediate in pharmaceutical synthesis and other applications .
Propiedades
Fórmula molecular |
C12H9ClFNO2S |
|---|---|
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
2-chloro-4-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-7-9(4-5-12(11)18(15,16)17)8-2-1-3-10(14)6-8/h1-7H,(H2,15,16,17) |
Clave InChI |
KQRPYERTJXKYAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















